Benzene, 2,4-dichloro-1-(2-chloroethenyl)-
Overview
Description
Benzene, 2,4-dichloro-1-(2-chloroethenyl)-: is an organochlorine compound with the molecular formula C8H5Cl3 and a molecular weight of 207.48 g/mol . This compound is known for its structural similarity to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide . It is characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the ethenyl group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dichloro-1-(2-chloroethenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzene with chloroacetaldehyde in the presence of a base, followed by dehydrochlorination to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are chlorinated using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated benzoic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of 2,4-dichloro-1-(2-chloroethyl)benzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: 2,4-dichloro-1-(2-chloroethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is used as an intermediate in the synthesis of other organochlorine compounds. It serves as a precursor for the production of pesticides and other agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential effects on living organisms, particularly its toxicity and environmental persistence. It is also used in the development of analytical methods for detecting organochlorine pollutants .
Industry: Industrially, Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is used in the manufacture of various chemical products, including solvents, plasticizers, and flame retardants .
Mechanism of Action
The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloroethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It is known to inhibit certain enzymes involved in metabolic pathways, leading to toxic effects in organisms .
Comparison with Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities but has different substitution patterns on the benzene ring.
2,4-Dichlorobenzene: Lacks the ethenyl group but has similar chlorination on the benzene ring.
2,4-Dichloro-1-(2-chloroethyl)benzene: A reduced form of Benzene, 2,4-dichloro-1-(2-chloroethenyl)-.
Uniqueness: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is unique due to its specific chlorination pattern and the presence of the ethenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
2,4-dichloro-1-[(E)-2-chloroethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-5H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMGFGRWJFXST-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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